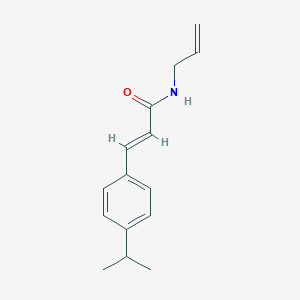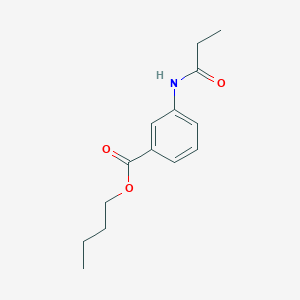
N-(2,3-dimethylphenyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-propoxybenzamide, commonly known as DPN, is a synthetic compound that is widely used in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been extensively studied for its potential therapeutic applications.
作用機序
DPN exerts its effects by binding selectively to ERβ and activating the receptor. ERβ activation leads to the regulation of various genes involved in the regulation of bone growth, brain function, and immune response. DPN has been shown to have a higher binding affinity for ERβ than for estrogen receptor alpha (ERα), which makes it a selective agonist of ERβ.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects. It has been shown to promote bone growth, improve cognitive function, and modulate the immune response. DPN has also been shown to have anti-inflammatory and anti-oxidant effects, which make it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
DPN has several advantages for lab experiments. It is a selective agonist of ERβ and has a higher binding affinity for ERβ than for ERα. This makes it a useful tool for studying the role of ERβ in various physiological processes. However, DPN has some limitations for lab experiments. It is a synthetic compound and may not fully mimic the effects of endogenous estrogen. Also, DPN has a short half-life, which may limit its use in long-term experiments.
将来の方向性
There are several future directions for the research on DPN. One potential direction is to study the effects of DPN on the regulation of bone growth in animal models of osteoporosis. Another potential direction is to investigate the potential therapeutic applications of DPN in the treatment of Alzheimer's disease. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of DPN.
合成法
DPN can be synthesized by the reaction of 2,3-dimethylphenylamine with 2-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields DPN as a white crystalline solid with a purity of more than 98%.
科学的研究の応用
DPN is widely used in scientific research as a selective agonist of ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of various physiological processes, including bone growth, brain function, and immune response. DPN has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including osteoporosis, Alzheimer's disease, and breast cancer.
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-12-21-17-11-6-5-9-15(17)18(20)19-16-10-7-8-13(2)14(16)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
InChIキー |
NGTAVSGKPCYGDT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)





![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)





